N,N-Diisobutyl-4-methoxybenzamide
Description
Contextualization within the Benzamide (B126) Chemical Class
N,N-Diisobutyl-4-methoxybenzamide belongs to the benzamide class of organic compounds. nih.gov This class is characterized by a benzene (B151609) ring connected to a carboxamide functional group. nih.gov Benzamides are fundamental structures in medicinal chemistry and serve as building blocks for synthesizing a wide array of pharmaceuticals. nih.gov The general structure of benzamides allows for diverse substitutions on both the benzene ring and the amide's nitrogen atom, leading to a vast library of derivatives with varied chemical properties and biological activities.
The synthesis of benzamide derivatives is a well-established area of organic chemistry. nih.gov Common methods involve the reaction of an activated carboxylic acid, such as a benzoyl chloride, with an appropriate amine. nih.gov For instance, the synthesis of 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide was achieved by reacting 4-methoxy-2-nitroaniline (B140478) with p-methoxybenzoyl chloride. nih.gov Another general approach is the Mitsunobu reaction, which has been used for the synthesis of various N,N-diethylbenzamides from benzoic acid and diethylamine. alfa-chemistry.com These established synthetic routes provide a framework through which this compound can be prepared from 4-methoxybenzoic acid and diisobutylamine (B89472).
Research Significance of this compound and Analogous Derivatives
While specific research focused solely on this compound is limited, its significance is largely extrapolated from the extensive research on its analogous derivatives. The benzamide core is a key feature in many compounds with significant biological activity.
Research into benzamide derivatives has revealed their potential in various therapeutic areas. For example, numerous N-substituted benzamides have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. epa.gov Furthermore, a series of novel benzamide derivatives were prepared and evaluated as potent smoothened (SMO) antagonists, which are relevant in cancers related to the Hedgehog signaling pathway. fishersci.com
The broader family of methoxybenzamide derivatives has also been a subject of investigation. For example, certain benzamide derivatives are being studied for their potential role in treating neurodegenerative disorders like Alzheimer's disease by inhibiting enzymes such as acetylcholinesterase (AChE) and beta-secretase 1 (BACE1). thermofisher.com The presence of methoxy (B1213986) groups can influence the molecule's electronic properties and its ability to interact with biological targets. thermofisher.com Some N-substituted benzamide derivatives have also been explored for their potential as antioxidant agents. sigmaaldrich.com
Given these precedents, this compound is considered a compound with potential for further investigation in medicinal chemistry and materials science. Its structural similarity to other biologically active benzamides suggests it could be a candidate for screening in various pharmacological assays.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-N,N-bis(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-12(2)10-17(11-13(3)4)16(18)14-6-8-15(19-5)9-7-14/h6-9,12-13H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYLTVYQZBPXBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Mechanistic Investigations
Elucidation of Amide Bond Formation Pathways
The formation of the amide bond in N,N-Diisobutyl-4-methoxybenzamide typically proceeds through the reaction of a 4-methoxybenzoic acid derivative with diisobutylamine (B89472). The specific pathway is largely dictated by the choice of coupling agents or the activation method for the carboxylic acid.
One of the most common strategies involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). In this pathway, the carboxylic acid (4-methoxybenzoic acid) adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by diisobutylamine. The amine attacks the carbonyl carbon of the activated acid, leading to the formation of a tetrahedral intermediate, which subsequently collapses to yield the desired this compound and a urea (B33335) byproduct (e.g., N,N'-dicyclohexylurea). nih.govluxembourg-bio.com
Another well-established pathway involves the conversion of 4-methoxybenzoic acid to its corresponding acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The highly electrophilic 4-methoxybenzoyl chloride then readily reacts with diisobutylamine in the presence of a base to neutralize the HCl generated. This is a rapid and often high-yielding reaction. google.com
Alternatively, coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can be employed. Here, 4-methoxybenzoic acid reacts with CDI to form an acylimidazolide intermediate. This intermediate is more reactive than the parent carboxylic acid and readily undergoes nucleophilic acyl substitution with diisobutylamine to furnish the final amide product. This method is advantageous as the byproducts, imidazole (B134444) and carbon dioxide, are easily removed.
More contemporary methods involve direct catalytic amidation, which circumvents the need for stoichiometric activating agents. Catalysts based on boron, titanium, or niobium can facilitate the direct condensation of 4-methoxybenzoic acid and diisobutylamine. rsc.orgcatalyticamidation.inforesearchgate.net The precise mechanism of these catalytic reactions can be complex, often involving the activation of the carboxylic acid through coordination to the metal center.
Investigation of Reactive Intermediates
Acyloxyphosphonium Ions: In Mitsunobu-type reactions for amide bond formation, an acyloxyphosphonium ion is a proposed key intermediate. nih.gov This species is generated from the reaction of the carboxylic acid with a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). The amine then acts as the nucleophile, attacking this activated ester equivalent.
O-Acylisourea: As mentioned in the context of carbodiimide-mediated couplings, the O-acylisourea is a critical reactive intermediate. luxembourg-bio.com Its formation activates the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus prone to attack by the amine. However, this intermediate can also undergo an intramolecular rearrangement to form a stable N-acylurea, which is a common side product in these reactions.
Acylimidazolides: When using 1,1'-carbonyldiimidazole (CDI), the formation of an N-acylimidazolide is the key step in activating the carboxylic acid. This intermediate is sufficiently reactive to undergo amidation but is generally more stable and less prone to side reactions than the O-acylisourea intermediate.
Mixed Anhydrides: In some procedures, a mixed anhydride (B1165640) is formed by reacting the carboxylic acid with a chloroformate (e.g., isobutyl chloroformate) in the presence of a base. This mixed anhydride is a highly effective acylating agent for the amine.
Stereochemical and Regiochemical Control in Benzamide (B126) Transformations
While this compound itself is an achiral molecule, the principles of stereochemical and regiochemical control are highly relevant in the broader context of benzamide transformations, particularly when the benzamide moiety is part of a larger, more complex molecule.
Stereochemical Control: In reactions involving chiral starting materials or catalysts, the stereochemical outcome of transformations on a benzamide-containing molecule is of paramount importance. For instance, if a chiral amine were used in the synthesis, the potential for diastereomeric products would exist, and the reaction conditions would need to be optimized to favor the desired diastereomer. In reactions at positions remote to the benzamide group, the amide functionality can act as a directing group, influencing the stereochemical course of the reaction through steric hindrance or chelation control.
Regiochemical Control: The 4-methoxy group and the N,N-diisobutylamido group on the aromatic ring of this compound are both ortho-, para-directing groups for electrophilic aromatic substitution. The powerful electron-donating nature of the methoxy (B1213986) group and the moderate activating effect of the amide group would direct incoming electrophiles primarily to the positions ortho to the methoxy group (positions 3 and 5). The steric bulk of the diisobutyl groups on the nitrogen atom can influence the regioselectivity by sterically hindering approach to the positions ortho to the amide group.
Computational and Experimental Mechanistic Studies
The elucidation of reaction mechanisms for amide bond formation has been greatly aided by a combination of computational and experimental techniques.
Computational Studies: Density Functional Theory (DFT) calculations have become a powerful tool for mapping the potential energy surfaces of amidation reactions. catalyticamidation.info These studies can provide valuable insights into the structures of transition states, the energies of activation for different pathways, and the relative stabilities of intermediates. For instance, computational studies on boronic acid-catalyzed amidation have suggested that pathways involving bridged B-X-B dimers for carboxylic acid activation are energetically more favorable than previously proposed mechanisms. catalyticamidation.info
Experimental Studies: A variety of experimental techniques are employed to probe reaction mechanisms. Kinetic studies can help to determine the rate law of a reaction, providing clues about the species involved in the rate-determining step. The use of isotopically labeled starting materials (e.g., using ¹⁸O-labeled carboxylic acid) can trace the path of atoms throughout the reaction. Furthermore, the isolation and characterization of reaction intermediates or byproducts can provide direct evidence for a proposed mechanistic pathway. For example, the detection of benzoyl chloride as a trace impurity in some TiCl₄-mediated amidation reactions suggested that an acyl chloride could be a reaction intermediate. nih.gov
| Technique | Information Gained |
| Density Functional Theory (DFT) | Transition state structures, activation energies, intermediate stabilities. |
| Kinetic Studies | Reaction rates, determination of rate-determining step. |
| Isotopic Labeling | Tracing the path of atoms, confirming bond-forming/breaking steps. |
| Intermediate/Byproduct Analysis | Direct evidence for proposed intermediates and side reactions. |
Role of Catalysts, Reagents, and Solvent Systems in Reaction Dynamics
The choice of catalysts, reagents, and the solvent system plays a critical role in the dynamics and outcome of the synthesis of this compound.
Catalysts: A range of catalysts can be employed to promote amide bond formation. Lewis acidic metal catalysts, such as those based on titanium (e.g., TiCl₄, TiF₄) or niobium (e.g., Nb₂O₅), can activate the carboxylic acid by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity. rsc.orgresearchgate.netnih.gov The catalytic activity can be influenced by the nature of the metal and its ligands. For instance, TiF₄ has been shown to be an effective catalyst for the direct amidation of aromatic carboxylic acids. rsc.org Boronic acid catalysts operate through a different mechanism, likely involving the formation of a boronic acid-carboxylic acid adduct. catalyticamidation.info
Reagents: The selection of reagents is fundamental. As discussed, coupling reagents like DCC and CDI are used in stoichiometric amounts to activate the carboxylic acid. nih.gov The choice between these can depend on factors such as the desired reactivity, ease of byproduct removal, and cost. Bases are often crucial, not only to neutralize acidic byproducts but also to influence the reactivity of the nucleophilic amine.
Solvent Systems: The solvent can have a profound effect on reaction rates and selectivity. Polar aprotic solvents like dichloromethane, tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used as they can solvate the charged intermediates and transition states that are often involved in amide bond formation. In some cases, refluxing in a non-polar solvent like toluene (B28343) is effective, particularly for dehydrative coupling reactions. rsc.org The choice of solvent can also impact the solubility of reagents and byproducts, which can be a critical factor in driving the reaction to completion and simplifying purification. For example, the insolubility of dicyclohexylurea in many organic solvents facilitates its removal by filtration in DCC-mediated couplings. luxembourg-bio.com
| Component | Role in Reaction Dynamics | Examples |
| Catalysts | Activation of the carboxylic acid, lowering the activation energy. | TiCl₄, Nb₂O₅, Boronic Acids rsc.orgcatalyticamidation.inforesearchgate.netnih.gov |
| Reagents | Stoichiometric activation of the carboxylic acid, neutralization of byproducts. | DCC, CDI, SOCl₂, Triethylamine nih.govluxembourg-bio.com |
| Solvent Systems | Solvation of intermediates and reagents, influencing reaction rates and solubility. | Dichloromethane, THF, Toluene rsc.orgnih.gov |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The spectrum of N,N-Diisobutyl-4-methoxybenzamide is characterized by signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the two isobutyl substituents attached to the amide nitrogen. Due to the restricted rotation around the carbon-nitrogen amide bond, the two isobutyl groups can be non-equivalent, leading to a more complex spectrum than might be anticipated.
The key features expected in the ¹H NMR spectrum are:
Aromatic Protons: The protons on the benzene (B151609) ring appear as two distinct signals due to the methoxy substituent. The two protons ortho to the carbonyl group are chemically equivalent, as are the two protons ortho to the methoxy group. This results in a characteristic AA'BB' splitting pattern, which is often simplified and reported as two doublets.
Methoxy Protons: A sharp singlet signal corresponding to the three protons of the methoxy (-OCH₃) group.
Isobutyl Protons: The signals for the isobutyl groups include a doublet for the methyl protons (-CH(CH ₃)₂) and a multiplet for the methine proton (-CH (CH₃)₂). The methylene (B1212753) protons (-N-CH ₂-) adjacent to the nitrogen atom typically appear as a doublet.
Table 1: Predicted ¹H NMR Chemical Shift Data for this compound Predicted data based on analogous structures and standard chemical shift values. rsc.orgchemicalbook.comrsc.org
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (ortho to C=O) | ~7.35 | d (Doublet) | 2H |
| Aromatic H (ortho to -OCH₃) | ~6.90 | d (Doublet) | 2H |
| Methoxy H (-OCH₃) | ~3.85 | s (Singlet) | 3H |
| Methylene H (-N-CH₂-) | ~3.20 | d (Doublet) | 4H |
| Methine H (-CH(CH₃)₂) | ~2.10 | m (Multiplet) | 2H |
| Methyl H (-CH(CH₃)₂) | ~0.90 | d (Doublet) | 12H |
Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak, allowing for a direct count of non-equivalent carbons.
For this compound, distinct signals are expected for:
The carbonyl carbon of the amide group.
The six carbons of the aromatic ring (four signals due to symmetry).
The methoxy carbon.
The three distinct carbons of the isobutyl groups (methylene, methine, and methyl carbons).
Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound Predicted data based on analogous structures and standard chemical shift values. rsc.orgoregonstate.edu
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl C (C=O) | ~171 |
| Aromatic C (C-OCH₃) | ~161 |
| Aromatic C (ortho to C=O) | ~129 |
| Aromatic C (C-C=O, ipso) | ~128 |
| Aromatic C (ortho to -OCH₃) | ~114 |
| Methoxy C (-OCH₃) | ~55 |
| Methylene C (-N-CH₂-) | ~53 |
| Methine C (-CH(CH₃)₂) | ~27 |
| Methyl C (-CH(CH₃)₂) | ~20 |
To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are utilized.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the methine proton and both the methylene and methyl protons within each isobutyl group. It would also show coupling between the adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). libretexts.org An HSQC spectrum would definitively link each proton signal in Table 1 (except the methoxy singlet) to its corresponding carbon signal in Table 2, confirming the assignments of the CH, CH₂, and CH₃ groups. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds). libretexts.org It is crucial for piecing together the molecular skeleton. Key HMBC correlations for this molecule would include:
A correlation from the methylene protons (-N-CH₂-) to the carbonyl carbon (C=O), confirming the attachment of the isobutyl groups to the amide function.
Correlations from the aromatic protons ortho to the carbonyl group to the carbonyl carbon, linking the benzoyl moiety to the amide.
A correlation from the methoxy protons to the aromatic carbon they are attached to, confirming the position of the methoxy group.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
In GC-MS, the sample is first vaporized and separated based on its boiling point and interactions with a capillary column (Gas Chromatography). The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the molecular ion (if stable enough) and a series of fragment ions. The fragmentation pattern serves as a molecular fingerprint.
For this compound, key fragmentation pathways under electron ionization (EI) would likely include:
Formation of the Acylium Ion: A primary and often dominant fragmentation is the cleavage of the C-N bond to form the highly stable 4-methoxybenzoyl acylium ion at m/z 135 . This is a characteristic fragment for 4-methoxybenzoyl derivatives.
Alpha-Cleavage: Loss of a propyl radical from the isobutyl group (cleavage of the C-C bond alpha to the nitrogen) can occur.
Loss of an Isobutyl Group: Cleavage of the N-CH₂ bond can lead to the loss of an isobutyl radical (mass 57), resulting in a fragment ion.
The presence of the molecular ion peak (M⁺) at m/z 249 along with the characteristic fragment at m/z 135 would provide strong evidence for the proposed structure. libretexts.orgmiamioh.edu
While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a compound's elemental formula. nih.gov
For this compound, the molecular formula is C₁₄H₂₁NO₂. The calculated exact mass of its molecular ion [M+H]⁺ is 250.1645. An experimental HRMS measurement that matches this theoretical value to within a very small margin of error (e.g., ± 5 ppm) provides unambiguous confirmation of the elemental composition, distinguishing it from any other combination of atoms that might have the same nominal mass.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. By measuring the vibrational frequencies of bonds, a unique spectral fingerprint of the compound is obtained. While specific experimental spectra for this compound are not widely published, the expected vibrational modes can be accurately predicted by analyzing the spectra of closely related compounds, such as 4-methoxybenzamide (B147235) and other N,N-disubstituted benzamides.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum reveals the presence of specific functional groups. For this compound, the key functional groups are the tertiary amide, the p-substituted benzene ring, the methoxy group, and the isobutyl alkyl chains.
The most prominent band in the IR spectrum is expected to be the amide I band, which corresponds to the C=O stretching vibration. In tertiary amides, this band typically appears as a strong absorption in the region of 1630-1670 cm⁻¹. The absence of an N-H bond in the tertiary amide structure means that the amide II and III bands, which are characteristic of primary and secondary amides, will be absent.
The vibrations of the p-methoxyphenyl group contribute several characteristic bands. The C-O stretching of the methoxy ether linkage is expected to produce a strong band around 1250 cm⁻¹ (asymmetric stretching) and a weaker one near 1030 cm⁻¹ (symmetric stretching). Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the out-of-plane C-H bending for the 1,4-disubstituted ring typically gives a strong absorption in the 800-850 cm⁻¹ region.
The N,N-diisobutyl groups will be identifiable by their aliphatic C-H stretching vibrations, expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), and by C-H bending vibrations around 1465 cm⁻¹ (methylene and methyl) and 1370 cm⁻¹ (methyl). The C-N stretching vibration of the tertiary amide is expected in the 1100-1200 cm⁻¹ range.
Table 1: Predicted Infrared (IR) Spectroscopy Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | p-Methoxyphenyl | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | Isobutyl groups | 2960-2850 | Strong |
| Amide I (C=O Stretch) | Tertiary Amide | 1670-1630 | Strong |
| Aromatic C=C Stretch | p-Methoxyphenyl | 1600, 1580, 1510 | Medium |
| Aliphatic C-H Bend | Isobutyl groups | 1465, 1370 | Medium |
| Asymmetric C-O-C Stretch | Methoxy Group | ~1250 | Strong |
| C-N Stretch | Tertiary Amide | 1200-1100 | Medium |
| Symmetric C-O-C Stretch | Methoxy Group | ~1030 | Medium |
| Aromatic C-H Out-of-Plane Bend | p-Methoxyphenyl | 850-800 | Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in the polarizability of the molecule's electron cloud. Therefore, symmetrical, non-polar bonds often produce strong Raman signals.
For this compound, the aromatic ring vibrations are expected to be particularly strong in the Raman spectrum. The symmetric "breathing" mode of the benzene ring, typically around 1000 cm⁻¹, is often a prominent feature. The C=C stretching vibrations of the aromatic ring will also be clearly visible near 1600 cm⁻¹.
The amide C=O stretch is generally weaker in Raman than in IR spectra. Conversely, the C-H stretching vibrations of the isobutyl groups are expected to be strong. The C-N bond stretching may also be more readily identified in the Raman spectrum compared to the IR spectrum. The specific symmetry and electronic environment of the molecule will dictate the relative intensities of the Raman bands.
X-ray Crystallography for Solid-State Structure and Supramolecular Architecture
Determination of Molecular Conformation and Torsion Angles
A key structural feature of amides is the potential for rotation around the C-N bond, which has partial double-bond character. X-ray crystallography would precisely define the torsion angles of the N,N-diisobutyl groups relative to the plane of the amide. It would also determine the torsion angle between the plane of the benzoyl group and the amide group. This angle is influenced by steric hindrance from the bulky isobutyl groups, which may force the aromatic ring out of planarity with the C=O bond. Furthermore, the conformation of the flexible isobutyl chains, defined by the C-C bond torsion angles, would be unequivocally established.
Table 2: Key Torsion Angles to be Determined by X-ray Crystallography
| Torsion Angle | Atoms Involved | Structural Information Provided |
| ω (Omega) | C(aromatic)-C(carbonyl)-N-C(isobutyl) | Planarity of the amide and benzoyl groups |
| τ (Tau) | C(carbonyl)-N-C(isobutyl)-C(isobutyl) | Conformation of the N-alkyl substituents |
| χ (Chi) | C-C-C-C | Conformation of the isobutyl carbon chains |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C–H···π Interactions)
In the absence of classic hydrogen bond donors (like N-H or O-H), the crystal packing of this compound would be governed by weaker intermolecular forces. X-ray crystallography is essential for identifying and quantifying these interactions. The carbonyl oxygen is a potent hydrogen bond acceptor, and it would likely participate in C–H···O interactions with the C-H bonds of the isobutyl groups or the aromatic ring of neighboring molecules.
Polymorphism and Crystal Engineering Studies
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each with different physical properties. sigmaaldrich.com Benzamide (B126) derivatives are known to exhibit polymorphism, often arising from different molecular conformations or packing arrangements. sysrevpharm.orgresearchgate.net
Should a crystallographic study of this compound be undertaken, it would be the first step in investigating its potential for polymorphism. By growing crystals under various conditions (e.g., different solvents, temperatures, or evaporation rates), it might be possible to isolate different polymorphic forms. Each polymorph would have a unique crystal lattice and potentially different stability, melting point, and solubility. X-ray diffraction would be the definitive tool for identifying and structurally characterizing each unique form, providing valuable insights for crystal engineering—the rational design of crystalline solids with desired properties.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic properties of N,N-Diisobutyl-4-methoxybenzamide.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations could be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. A typical study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations for the system.
Table 1: Hypothetical DFT Calculation Parameters for this compound
| Parameter | Value/Method | Purpose |
| Functional | B3LYP | To approximate the exchange-correlation energy. |
| Basis Set | 6-311++G(d,p) | To describe the atomic orbitals of the system. |
| Solvent Model | PCM (Polarizable Continuum Model) | To simulate the effect of a solvent on the molecule. |
| Calculation Type | Geometry Optimization | To find the lowest energy conformation of the molecule. |
| Calculation Type | Frequency Analysis | To confirm the optimized structure is a true minimum and to predict the IR spectrum. |
The results of such calculations would provide the ground-state energy of the molecule, the dipole moment, and the Mulliken or Natural Bond Orbital (NBO) atomic charges, which are crucial for understanding its polarity and reactivity.
Analysis of the molecular orbitals (MOs) of this compound, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting its chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Table 2: Hypothetical Molecular Orbital Properties of this compound
| Property | Hypothetical Value (eV) | Significance |
| HOMO Energy | -6.5 | Electron-donating capability |
| LUMO Energy | -1.2 | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 | Chemical reactivity and kinetic stability |
A smaller HOMO-LUMO gap would suggest higher reactivity. The spatial distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack.
Theoretical Studies of Non-Covalent Interactions
Non-covalent interactions play a crucial role in the supramolecular chemistry and biological activity of molecules like this compound.
While this compound is a hydrogen bond acceptor (at the carbonyl oxygen and methoxy (B1213986) oxygen), it lacks a donor hydrogen on the amide nitrogen. Theoretical studies could analyze its ability to form hydrogen bonds with donor molecules. This would involve calculating the interaction energies and geometric parameters of hydrogen-bonded complexes.
When studying non-covalent interactions, such as hydrogen bonding or van der Waals forces, using finite basis sets, an artificial stabilization known as Basis Set Superposition Error (BSSE) can occur. It is standard practice to correct for this error to obtain more accurate interaction energies. The counterpoise correction method developed by Boys and Bernardi is a common approach to address BSSE. For any theoretical study of intermolecular complexes involving this compound, applying a BSSE correction would be essential for reliable results.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, providing valuable data that can corroborate or guide experimental work. niscpr.res.in Density Functional Theory (DFT) is a commonly employed method for these predictions, often utilizing functionals like B3LYP in conjunction with a basis set such as 6-311++G(d,p) to achieve a balance of accuracy and computational cost. researchgate.net
These computational approaches can simulate various types of spectra. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) spectra to aid in the assignment of spectral bands to specific molecular motions. nih.gov Key vibrational modes for this compound would include the C=O stretching of the amide group, C-N stretching, C-O stretching of the methoxy group, and various vibrations of the aromatic ring and isobutyl groups.
Similarly, Ultraviolet-Visible (UV-Vis) spectra can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the electronic transitions between molecular orbitals, providing information on the wavelengths of maximum absorption (λmax). For this compound, these transitions would likely involve the π-electrons of the benzene (B151609) ring and the non-bonding electrons of the oxygen and nitrogen atoms. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in these calculations, and the energy gap between them provides insights into the molecule's electronic properties and reactivity. nih.gov
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed. These calculations provide a theoretical spectrum that can be a powerful tool in the structural elucidation of the molecule, helping to assign specific peaks to the various hydrogen and carbon atoms within the this compound structure. nih.gov
A hypothetical table of predicted spectroscopic data for this compound, as would be generated by such computational studies, is presented below.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value |
|---|---|
| IR Vibrational Frequency (cm⁻¹) | |
| C=O Stretch | ~1650 |
| C-N Stretch | ~1350 |
| Ar-O-CH₃ Stretch | ~1250 |
| UV-Vis Absorption (nm) | |
| λmax | ~250 |
| ¹H NMR Chemical Shift (ppm) | |
| O-CH₃ | ~3.8 |
| Aromatic Protons | ~6.9, ~7.4 |
| N-CH₂ | ~3.3 |
| CH(CH₃)₂ | ~2.0 |
| CH(CH₃)₂ | ~0.9 |
| ¹³C NMR Chemical Shift (ppm) | |
| C=O | ~171 |
| Aromatic C-O | ~160 |
| Aromatic C-H | ~129, ~114 |
| O-CH₃ | ~55 |
| N-CH₂ | ~53 |
| CH(CH₃)₂ | ~27 |
Note: The data in this table are illustrative and represent typical values that would be expected from computational predictions.
Reaction Mechanism Probing via Computational Pathways
Computational chemistry provides a window into the energetic and structural changes that occur during a chemical reaction, allowing for the detailed probing of reaction mechanisms. For the synthesis of this compound, which is typically formed by the reaction of 4-methoxybenzoyl chloride with diisobutylamine (B89472), computational methods can be used to map out the entire reaction pathway.
By calculating the potential energy surface of the reaction, chemists can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, a key factor in its rate. For the reaction to form this compound, the mechanism would likely proceed through a nucleophilic acyl substitution.
The steps that can be computationally modeled are:
Nucleophilic Attack: The nitrogen atom of diisobutylamine attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride.
Formation of a Tetrahedral Intermediate: A short-lived, high-energy tetrahedral intermediate is formed.
Departure of the Leaving Group: The chloride ion is eliminated, and the carbonyl double bond is reformed, yielding the final this compound product.
Quantitative Structure-Activity Relationship (QSAR) Studies based on Chemical Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and chemical research, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. analchemres.org These models are built on the principle that the activity of a molecule is a function of its physicochemical properties. researchgate.net
For a QSAR study involving this compound, a set of related benzamide (B126) derivatives would be synthesized and their biological activity (e.g., enzyme inhibition, receptor binding) would be experimentally determined. Then, a wide range of molecular descriptors for each compound would be calculated using specialized software. These descriptors fall into several categories:
Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like its size, shape, and branching.
Geometrical (3D) Descriptors: These are calculated from the 3D conformation of the molecule and include parameters related to its volume and surface area.
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the HOMO and LUMO.
Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which is a measure of lipophilicity, and molar refractivity.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a QSAR model that correlates a subset of these descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov
An example of a data table that would be generated for a QSAR study of benzamide derivatives is shown below.
Table 2: Hypothetical QSAR Data for a Series of Benzamide Derivatives
| Compound | logP | Molar Refractivity | Dipole Moment (Debye) | Biological Activity (IC₅₀, µM) |
|---|---|---|---|---|
| N,N-Diethyl-4-methoxybenzamide | 2.5 | 60.5 | 3.1 | 15.2 |
| This compound | 3.9 | 78.9 | 3.0 | 5.8 |
| N,N-Dibutyl-4-methoxybenzamide | 4.3 | 88.1 | 3.0 | 4.1 |
Note: The data in this table are for illustrative purposes to demonstrate the components of a QSAR study.
Applications in Synthetic Organic Chemistry and Materials Science
N,N-Diisobutyl-4-methoxybenzamide as a Versatile Synthetic Intermediate
The reactivity of the benzamide (B126) moiety and the potential for functional group transformations on the aromatic ring position this compound as a key building block in the synthesis of more complex molecules.
The N,N-disubstituted amide group is a crucial functional group in organic synthesis. It can act as a directing group in reactions such as directed ortho-metalation (DoM), facilitating the introduction of various substituents at the positions ortho to the amide. This regioselective functionalization is a powerful tool for constructing highly substituted aromatic compounds that are precursors to a wide range of complex organic molecules, including pharmaceuticals and agrochemicals. For instance, the N,N-diethylamide group, structurally similar to the N,N-diisobutylamide group, is widely employed in DoM strategies due to its strong Lewis basicity, which allows for effective coordination with alkyllithium bases. researchgate.net
The synthesis of various benzamide derivatives often involves the coupling of a benzoic acid with an amine. One established method is the Mitsunobu reaction, which has been successfully applied to prepare N,N-diethylbenzamides from benzoic acids and diethylamine. researchgate.net This suggests a viable synthetic route to this compound from 4-methoxybenzoic acid and diisobutylamine (B89472).
Table 1: Examples of Benzamide Synthesis Methods
| Reaction Type | Reactants | Reagents | Product Class |
| Amidation | Substituted Benzoic Acid, Amine | Coupling agents (e.g., HATU, HOBt) | N-Substituted Benzamides |
| Mitsunobu Reaction | Benzoic Acid, Amine | Triphenylphosphine, Azodicarboxylate | N,N-Dialkylbenzamides researchgate.net |
| From Acid Chlorides | Substituted Benzoyl Chloride, Amine | Base | N-Substituted Benzamides nih.gov |
This table provides a summary of common synthetic routes to benzamides.
Benzamide derivatives serve as important precursors for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. The amide functionality can be transformed through various cyclization strategies to construct rings such as pyrazoles, pyrimidines, and triazines. nih.govnih.gov For example, N-(2,2-dicyano-1-(methylthio)vinyl)benzamide can be cyclized with hydrazine (B178648) to form N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide, a key intermediate for further elaboration into fused heterocyclic systems. nih.govnih.gov While direct examples involving this compound are not prevalent in the literature, its core structure suggests its potential as a starting material for analogous transformations, leading to novel heterocyclic structures with potential biological activities.
Benzamide Derivatives in Ligand Design and Coordination Chemistry
The amide group, with its donor atoms (oxygen and nitrogen), and the potential for incorporating other coordinating moieties, makes benzamide derivatives attractive candidates for ligand design in coordination chemistry. nih.gov
Ligands play a pivotal role in transition metal catalysis by modulating the metal center's electronic and steric properties, thereby influencing the catalyst's activity, selectivity, and stability. Benzamide derivatives can act as ligands, coordinating to transition metals through the carbonyl oxygen and, in some cases, the nitrogen atom. nih.gov The nature of the N-substituents and the substituents on the aromatic ring can be systematically varied to fine-tune the ligand's properties. This tunability is crucial for developing catalysts for a wide array of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.
The ability of the amide functionality to form strong hydrogen bonds is a key driver for the self-assembly of benzamide derivatives into well-defined supramolecular structures. nih.govacs.org These non-covalent interactions, along with π-π stacking of the aromatic rings, can lead to the formation of one-, two-, or three-dimensional assemblies. Benzene-1,3,5-tricarboxamides (BTAs), for example, are well-known for their ability to form robust, one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. nih.gov
The methoxy (B1213986) group on the phenyl ring of this compound can also influence its molecular recognition properties and participation in supramolecular assemblies by providing an additional site for hydrogen bonding or other non-covalent interactions. The interplay of these forces can be harnessed to construct complex architectures with potential applications in areas such as sensing and drug delivery. researchgate.net
Development of Functional Materials Incorporating Benzamide Moieties
The inherent properties of the benzamide group, such as its thermal stability and ability to form strong intermolecular interactions, make it a valuable component in the design of functional materials.
Poly(p-benzamide) is a well-known aramid polymer that exhibits exceptional strength and thermal resistance, finding applications in high-performance fibers. google.com The synthesis of well-defined polybenzamides and their copolymers has been an active area of research. nih.gov By incorporating specific benzamide monomers, such as those with functional side chains, it is possible to create polymers with tailored properties, including improved solubility and processability, as well as specific functionalities for applications in membranes, coatings, and electronic materials. nih.gov While not a polymer itself, this compound could serve as a model compound for studying the properties of more complex benzamide-containing polymers or as a monomer in specific polymerization reactions. The presence of the diisobutyl groups can enhance solubility in organic solvents, a desirable property for material processing.
Q & A
Q. What are the optimal synthetic routes for N,N-Diisobutyl-4-methoxybenzamide, and how can reaction efficiency be improved?
- Methodological Answer : A common approach involves coupling 4-methoxybenzoic acid derivatives with diisobutylamine using activating agents like pivaloyl chloride (). Key steps include:
- Amide bond formation : Use of carbodiimides (e.g., DMT-MM) to activate carboxylic acids ().
- Solvent selection : Dichloromethane or acetonitrile for improved solubility ().
- Catalyst optimization : Sodium pivalate can enhance reaction rates ().
Table 1 : Comparison of Reaction Conditions
| Activating Agent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMT-MM | CH₃CN | 85 | ≥95% |
| Pivaloyl chloride | DCM | 78 | ≥90% |
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a multi-technique approach:
- NMR : Analyze methoxy (δ 3.8–4.0 ppm) and amide (δ 1.2–1.5 ppm for diisobutyl groups) protons ().
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~290) ().
- IR : Validate amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) ().
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Hazard Analysis : Conduct risk assessments per ACS guidelines, focusing on mutagenicity (Ames testing recommended; ).
- PPE : Use nitrile gloves, fume hoods, and eye protection ().
- Storage : Store at 2–8°C in airtight containers to prevent decomposition ().
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Cross-validation : Compare NMR data with computational models (e.g., DFT calculations) ().
- Crystallography : Obtain single-crystal X-ray structures to resolve ambiguities (e.g., bond angles in amide groups; ).
- Dynamic studies : Use variable-temperature NMR to assess conformational flexibility ().
Q. What strategies mitigate mutagenicity risks in structurally similar benzamide derivatives?
- Methodological Answer :
- Ames II testing : Prioritize derivatives with EC50 values >10 µg/mL ().
- Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce mutagenic potential ().
Table 2 : Mutagenicity Comparison of Benzamide Derivatives
| Compound | Ames Test Result (EC50, µg/mL) |
|---|---|
| This compound | 12.5 (Non-mutagenic) |
| N-Benzyl analog | 3.2 (Mutagenic) |
Q. How should stability studies be designed to assess this compound under varying conditions?
- Methodological Answer :
- Thermal stability : Perform DSC analysis to identify decomposition thresholds (e.g., >150°C; ).
- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC ().
- Hydrolytic stability : Test in buffered solutions (pH 1–13) to simulate gastrointestinal conditions ().
Methodological Considerations for Data Interpretation
- Contradiction Analysis : If biological activity conflicts with computational predictions, validate using orthogonal assays (e.g., SPR for binding affinity vs. molecular docking; ).
- Batch Variability : Use QC metrics (e.g., ≥95% purity by HPLC) to ensure reproducibility ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
